1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI) 1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 155419-08-2
VCID: VC0122910
InChI: InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1
SMILES: CC1CCC(C(C1O)O)C(C)C
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)

CAS No.: 155419-08-2

Main Products

VCID: VC0122910

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI) - 155419-08-2

CAS No. 155419-08-2
Product Name 1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
Standard InChI InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1
Standard InChIKey WQFGPARDTSBVLU-JLIMGVALSA-N
Isomeric SMILES C[C@H]1CC[C@@H]([C@@H]([C@@H]1O)O)C(C)C
SMILES CC1CCC(C(C1O)O)C(C)C
Canonical SMILES CC1CCC(C(C1O)O)C(C)C
Synonyms 1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)
PubChem Compound 6431594
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator